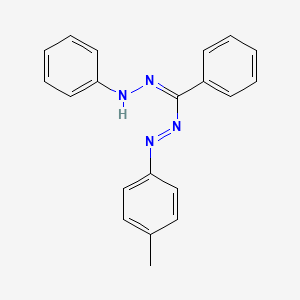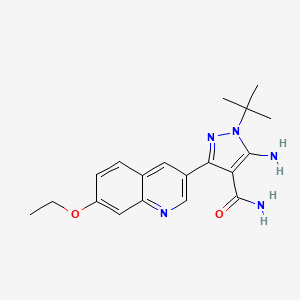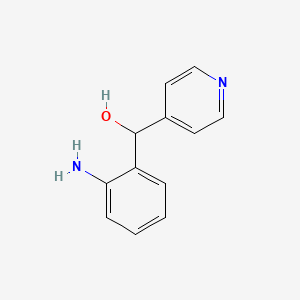
(2-Aminophenyl)(pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminophenyl)(pyridin-4-yl)methanol is an organic compound that features both an aminophenyl group and a pyridinyl group attached to a central methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(pyridin-4-yl)methanol typically involves the reaction of 2-aminophenylboronic acid with 4-pyridinecarboxaldehyde under specific conditions. A common method includes the use of a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminophenyl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Aminophenyl)(pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical pathways.
Medicine
Medically, this compound derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2-Aminophenyl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminophenyl)(pyridin-2-yl)methanol
- (4-Aminophenyl)(pyridin-4-yl)methanol
- (2-Aminophenyl)(pyridin-3-yl)methanol
Uniqueness
(2-Aminophenyl)(pyridin-4-yl)methanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
CAS-Nummer |
115177-60-1 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(2-aminophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H12N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8,12,15H,13H2 |
InChI-Schlüssel |
UPRNOIGBHHUETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=NC=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


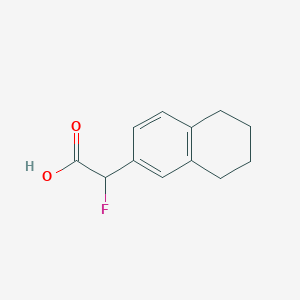
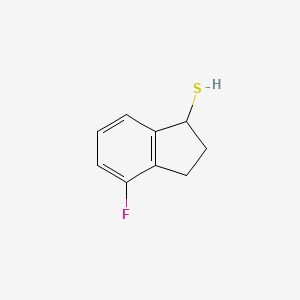

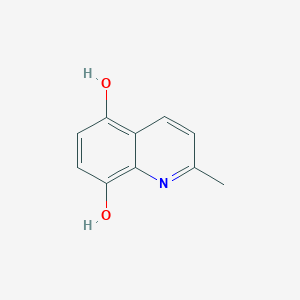

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
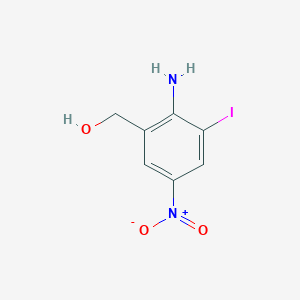
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
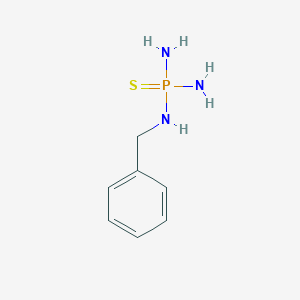
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
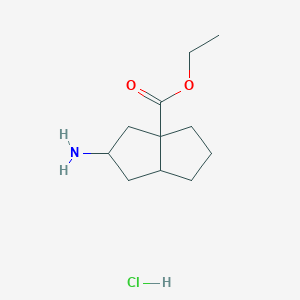
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
